Home > Products > Screening Compounds P146013 > Terbutaline Impurity B
Terbutaline Impurity B - 94120-05-5

Terbutaline Impurity B

Catalog Number: EVT-1670628
CAS Number: 94120-05-5
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Source: Impurities in pharmaceuticals like Terbutaline Sulfate can originate from various sources, including starting materials, incomplete reaction steps during synthesis, degradation during storage, or interaction with packaging materials [, , ].
  • Classification: Impurities are generally categorized as organic impurities, inorganic impurities, or residual solvents, based on their chemical nature [].
  • Role in Scientific Research: The identification, characterization, and quantification of impurities are crucial aspects of pharmaceutical analysis, ensuring drug safety and efficacy. Research in this area aims to develop sensitive and reliable analytical methods to monitor and control impurity levels [, , ].

Terbutaline Sulfate

Compound Description: Terbutaline Sulfate is a bronchodilator used to treat asthma and chronic obstructive pulmonary disease (COPD). It is a beta2-adrenergic receptor agonist that works by relaxing the smooth muscles in the airways, making it easier to breathe [, , ].

Relevance: Terbutaline Sulfate is the parent compound of Terbutaline Impurity B. Impurities in pharmaceuticals are often structurally related to the parent compound, arising from side reactions during synthesis or degradation during storage []. Therefore, understanding the properties of Terbutaline Sulfate is crucial for understanding the potential implications of Terbutaline Impurity B.

3,5-Dihydroxybenzoic Acid

Compound Description: 3,5-Dihydroxybenzoic acid is an organic compound used as a building block in organic synthesis [].

Relevance: This compound is identified as a photolytic or hydrolytic impurity of Terbutaline Sulfate []. The presence of this compound as a degradation product suggests a potential structural relationship or pathway of degradation for Terbutaline Impurity B. Both compounds likely share a common structural motif derived from Terbutaline Sulfate.

3,5-Dihydroxybenzaldehyde

Compound Description: 3,5-Dihydroxybenzaldehyde is an organic compound used as a reagent in organic synthesis [].

Relevance: Similar to 3,5-dihydroxybenzoic acid, 3,5-dihydroxybenzaldehyde is identified as a photolytic or hydrolytic impurity of Terbutaline Sulfate []. Its presence further suggests potential structural similarities or shared degradation pathways with Terbutaline Impurity B.

1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone

Compound Description: 1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone is a photolytic or hydrolytic impurity detected in studies of Terbutaline Sulfate [].

Overview

Terbutaline Impurity B is a significant compound related to the bronchodilator terbutaline, commonly used in the treatment of asthma and other respiratory conditions. This impurity arises during the synthesis and processing of terbutaline sulfate, which is the active pharmaceutical ingredient. Understanding its characteristics, synthesis methods, and implications in pharmaceutical formulations is crucial for ensuring drug quality and efficacy.

Source

Terbutaline Impurity B can be derived from various synthetic routes employed in the production of terbutaline sulfate. The impurity is often identified during routine quality control analyses, highlighting the need for effective monitoring during drug manufacturing processes .

Classification

Chemically, Terbutaline Impurity B falls under the category of organic compounds, specifically as a process-related impurity. It is classified based on its structural relationship to terbutaline and its role in drug formulations.

Synthesis Analysis

Methods

The synthesis of terbutaline and its impurities can involve several chemical reactions. A notable method includes utilizing dibromohydantoin as a bromination reagent in a one-solvent system, which simplifies the process and enhances purity levels .

Technical Details:

  • The process typically involves:
    • Dissolving starting materials in a solvent.
    • Adding bromination reagents and acid catalysts.
    • Conducting reactions under controlled conditions.
    • Isolating the product through filtration and purification techniques such as distillation.

For instance, one synthesis method described involves dissolving 3,5-dibenzyloxyacetophenone in chloroform, adding trifluoroacetic acid and dibromohydantoin, then stirring under nitrogen to facilitate bromination .

Molecular Structure Analysis

Structure

The molecular structure of Terbutaline Impurity B is closely related to that of terbutaline itself but differs by specific functional groups or substituents introduced during synthesis. The exact structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular Formula: C12_{12}H17_{17}N1_{1}O4_{4}S (indicative of terbutaline)
  • Molecular Weight: Approximately 273.34 g/mol
  • Structural variations can be identified through chromatographic methods that separate terbutaline from its impurities.
Chemical Reactions Analysis

Reactions

Terbutaline Impurity B may form through various chemical reactions during the synthesis of terbutaline sulfate. Common reactions include:

  • Bromination
  • Hydrolysis
  • Condensation reactions involving intermediates derived from starting materials.

Technical Details:

  • For example, during the synthesis of terbutaline sulfate, hydroxyl protection followed by bromination and subsequent reduction steps are critical .
  • The presence of specific reagents like lithium methide or azomethane can lead to unwanted side reactions resulting in impurities like Terbutaline Impurity B.
Mechanism of Action

Process

Terbutaline functions primarily as a beta-2 adrenergic agonist, leading to bronchodilation by relaxing smooth muscles in the airways. The presence of impurities such as Terbutaline Impurity B can potentially alter pharmacokinetics or pharmacodynamics.

Data

  • Mechanism: Activation of beta-2 receptors results in increased intracellular cyclic adenosine monophosphate levels, leading to muscle relaxation.
  • Implications: The presence of impurities may influence receptor binding affinity or efficacy, necessitating thorough analysis during formulation development.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; stability studies are essential to assess degradation pathways.
  • Reactivity: Can participate in further chemical reactions if not adequately controlled during synthesis.

Relevant Data:
Analytical methods such as high-performance liquid chromatography have been validated for detecting Terbutaline Impurity B alongside terbutaline itself .

Applications

Scientific Uses

Terbutaline Impurity B is primarily used for:

  • Analytical Method Development: It serves as a reference standard for developing analytical methods for quality control purposes within pharmaceutical manufacturing .
  • Quality Control Applications: Monitoring impurities is essential for ensuring compliance with regulatory standards set by pharmacopeias.
Synthesis and Formation Pathways of Terbutaline Impurity B

Mechanistic Insights into Impurity Generation During Terbutaline Sulfate Synthesis

Terbutaline Impurity B (IUPAC: 2-tert-butyl-1,2,3,4-tetrahydroisoquinoline-4,6,8-triol; CAS 94120-05-5) arises primarily from intramolecular cyclization during terbutaline sulfate synthesis. The synthetic pathway involves the reaction of 2-bromo-1-(3,5-dihydroxyphenyl)ethan-1-one (keto-bromide intermediate) with tert-butylamine. This forms a keto-amine adduct (1-(3,5-dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanone), which undergoes spontaneous electrophilic aromatic substitution. The ortho-phenolic hydroxyl group attacks the carbonyl carbon, yielding the tetrahydroisoquinoline core of Impurity B [1] [9]. This cyclization is favored under alkaline conditions or elevated temperatures due to enhanced nucleophilicity of the phenolic oxygen [1].

Key intermediates confirmed:

  • Keto-bromide: Synthesized via bromination of 1-(3,5-dihydroxyphenyl)ethanone using Br₂/acetic acid (yield: 85–92%) [7].
  • Keto-amine: Formed by nucleophilic substitution of keto-bromide with tert-butylamine in acetonitrile (yield: 70–78%) [1].

Table 1: Critical Intermediates in Impurity B Formation

IntermediateCAS No.Molecular FormulaSynthetic StepYield (%)
2-Bromo-1-(3,5-dihydroxyphenyl)ethan-1-one62932-92-7C₈H₇BrO₃Bromination of dihydroxyacetophenone85–92
1-(3,5-Dihydroxyphenyl)-2-((1,1-dimethylethyl)amino)ethanoneNot AvailableC₁₂H₁₇NO₃Amine alkylation70–78

Role of Process Parameters in Impurity Formation

Process parameters critically influence Impurity B accumulation during terbutaline synthesis:

Temperature

  • Cyclization accelerates above 40°C due to increased enolization kinetics. At 60°C, Impurity B levels reach 8.2% vs. 1.3% at 25°C in reaction mixtures [1].
  • Low-temperature processing (0–10°C) during amine alkylation suppresses cyclization but extends reaction time to >24 hours [7].

Catalysts and Solvents

  • Acid catalysts (e.g., trifluoroacetic acid): Promote carbonyl protonation, accelerating electrophilic attack (yield Impurity B: 15–20%).
  • Base catalysts (e.g., triethylamine): Deprotonate phenolic OH, enhancing nucleophilicity (yield Impurity B: 10–12%) [1].
  • Polar aprotic solvents (DMF, acetonitrile): Increase keto-amine solubility, facilitating cyclization (Impurity B: 8–10%).
  • Protic solvents (methanol, ethanol): Stabilize intermediates via H-bonding, reducing Impurity B to 2–4% [1] [3].

Reaction Time

  • Extended reaction times (>6 hours) favor thermodynamic cyclization over kinetic pathways. Impurity B content rises linearly beyond 4 hours [1].

Table 2: Impact of Process Parameters on Impurity B Accumulation

ParameterConditionImpurity B Level (%)Key Observation
Temperature25°C1.3Minimal cyclization
60°C8.2Rapid enolization & cyclization
SolventAcetonitrile8–10High solubility of keto-amine
Ethanol2–4H-bonding stabilizes intermediates
CatalystTriethylamine (base)10–12Enhanced phenolic nucleophilicity
Trifluoroacetic acid (acid)15–20Carbonyl protonation accelerates cyclization
Reaction Time2 hours0.8Kinetically controlled alkylation
8 hours12.1Thermodynamically favored cyclization

Synthetic Byproducts and Side Reactions in Tertiary Amine Alkylation Processes

The alkylation of amines with alkyl halides inherently generates complex byproducts due to polyalkylation and competing cyclizations:

Polyalkylation

  • tert-Butylamine can undergo sequential alkylation with excess keto-bromide, forming quaternary ammonium salts. These salts degrade under heat to form N-alkylated tetrahydroisoquinolines (structural analogs of Impurity B) [6] [9].

Competing Cyclization Pathways

  • Intramolecular O-alkylation: Phenolic OH attacks the alkyl halide carbon, forming benzoxazine byproducts (observed in terbutaline synthesis at pH > 9) [3].
  • Oxidative degradation: Catechol moieties in intermediates oxidize to o-quinones under aerial oxygen, reacting with amines to form benzodiazepine-type impurities [9].

Steric and Electronic Factors

  • The tert-butyl group impedes overalkylation but enhances intramolecular cyclization due to Thorpe-Ingold effect (compression of C-N-C angles) [6].
  • Electron-donating hydroxyl groups activate the aromatic ring toward electrophilic substitution, making cyclization 20× faster than in non-hydroxylated analogs [1].

Comparative Analysis of Impurity Formation Across Different Synthetic Routes

Route 1: Direct Alkylation of tert-Butylamine with Keto-Bromide

  • Impurity B yield: 8–12%
  • Key flaws: Keto-amine intermediate cyclizes spontaneously; requires rigorous temperature control. Polyalkylation generates dicationic impurities [1] [9].

Route 2: Reductive Amination of 3,5-Dihydroxybenzaldehyde

  • Uses NaBH₃CN/tert-butylamine to reduce imine intermediates.
  • Advantage: Avoids keto-amine formation; Impurity B levels <0.5%.
  • Disadvantion: Over-reduction forms des-hydroxy terbutaline analogs (Impurity D, CAS 52144-96-4) [9] [10].

Route 3: Hydroxyl-Protected Synthesis

  • Protects phenolic OH as benzyl ethers prior to alkylation, followed by catalytic debenzylation.
  • Impurity B yield: <0.1%.
  • Drawback: Pd/C-catalyzed hydrogenation risks reduction of catechol to cyclohexanone (Impurity E, CAS 36763-39-0) [7] [9].

Table 3: Impurity Profiles of Terbutaline Synthetic Routes

Synthetic RouteKey Reagent/StepImpurity B Yield (%)Major Co-ImpuritiesOverall Purity
Direct alkylationKeto-bromide + tert-butylamine8–12Quaternary ammonium salts (5–7%)80–85%
Reductive aminationNaBH₃CN/3,5-dihydroxybenzaldehyde<0.5Des-hydroxy terbutaline (2–3%)95–98%
Hydroxyl-protected alkylationBn-protection → Debenzylation<0.1Cyclohexanone derivatives (1–2%)>99%

Dominant impurity source: The direct alkylation route remains predominant in generic terbutaline production due to lower operational complexity, despite higher Impurity B formation [9].

Properties

CAS Number

94120-05-5

Product Name

Terbutaline Impurity B

IUPAC Name

2-tert-butyl-3,4-dihydro-1H-isoquinoline-4,6,8-triol

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-13(2,3)14-6-10-9(12(17)7-14)4-8(15)5-11(10)16/h4-5,12,15-17H,6-7H2,1-3H3

InChI Key

IZKYGSKCDUZPHZ-UHFFFAOYSA-N

SMILES

CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O

Canonical SMILES

CC(C)(C)N1CC(C2=C(C1)C(=CC(=C2)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.